(R)-(+)-1-Phenylpropyl isocyanate chemical properties
(R)-(+)-1-Phenylpropyl isocyanate chemical properties
Executive Summary
(R)-(+)-1-Phenylpropyl isocyanate (CAS: 14606-15-6) is a specialized Chiral Derivatizing Agent (CDA) used primarily for the determination of enantiomeric purity in amines and alcohols. By reacting with racemic substrates to form diastereomeric ureas or carbamates, it converts enantiomers—which are physically identical in achiral environments—into diastereomers with distinct physical properties (NMR shifts, HPLC retention times). This guide details the physicochemical profile, reaction mechanisms, and validated protocols for utilizing this reagent in high-precision analytical workflows.
Chemical Identity & Physicochemical Profile
This reagent belongs to the class of chiral arylalkyl isocyanates. It is the propyl homolog of the more common 1-phenylethyl isocyanate, offering increased lipophilicity and steric bulk, which can enhance chiral recognition in specific chromatographic separations.
| Property | Value / Description |
| Chemical Name | (R)-(+)-1-Phenylpropyl isocyanate |
| CAS Number | 14606-15-6 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~90–95 °C at 10 mmHg (Predicted based on homologs) |
| Density | ~1.02 g/mL (Estimate; verify with lot-specific CoA) |
| Optical Rotation | |
| Solubility | Soluble in Toluene, DCM, Chloroform, THF; Reacts with water. |
| Stability | Moisture sensitive; degrades to urea precipitate. |
Critical Note on Purity: Commercial samples often contain trace amounts of the symmetric urea derivative (1,3-bis(1-phenylpropyl)urea) due to moisture exposure. Purity should be verified via
-NMR prior to use in quantitative ee% determination.
Mechanistic Principles
The utility of (R)-(+)-1-Phenylpropyl isocyanate relies on the formation of diastereomers.
-
Electrophilic Attack: The central carbon of the isocyanate group (
) is highly electrophilic. -
Nucleophilic Addition: A nucleophile (amine or alcohol) attacks this carbon.
-
Chiral Discrimination: Because the reagent is enantiomerically pure (R), reaction with a racemic substrate (
) yields two distinct diastereomers:
These diastereomers possess different internal energies and solvation properties, allowing separation on achiral silica columns or distinct chemical shift environments in NMR.
Diagram 1: Reaction Pathway & Diastereomer Formation
Caption: Formation of separable diastereomers from a racemic substrate using the chiral isocyanate reagent.
Experimental Protocols
Protocol A: Derivatization for HPLC Analysis
Objective: Convert a chiral amine into a urea derivative for enantiomeric excess (ee%) determination.
Reagents:
-
(R)-(+)-1-Phenylpropyl isocyanate (1.1 equivalents)
-
Substrate (Racemic or Enriched Amine)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quenching Agent: Ethanol or Butylamine
Step-by-Step Methodology:
-
Preparation: In a 4mL vial, dissolve 10 mg of the amine substrate in 1 mL of anhydrous DCM.
-
Addition: Add 1.1 equivalents of (R)-(+)-1-Phenylpropyl isocyanate.
-
Note: If the substrate is an alcohol, add 1.5 eq. of reagent and 10 mol% DMAP (4-Dimethylaminopyridine) as a catalyst.
-
-
Incubation: Stir at room temperature for 30 minutes. Monitor by TLC (disappearance of starting amine).
-
Quenching: Add 0.1 mL of ethanol to react with excess isocyanate. Stir for 5 minutes.
-
Why: This prevents the highly reactive isocyanate from damaging the HPLC column stationary phase.
-
-
Workup: Evaporate solvent under nitrogen flow. Re-dissolve in HPLC mobile phase (e.g., Hexane/IPA).
-
Analysis: Inject onto a standard silica or C18 column. The diastereomers will elute at different retention times (
).
Protocol B: NMR Enantiomeric Purity Determination
Objective: Determine ee% without chromatography.
-
Mix: Combine substrate and reagent (1:1 ratio) in
in an NMR tube. -
Acquisition: Acquire
-NMR spectrum. -
Integration: Locate a distinct proton signal (e.g., the methyl doublet of the propyl chain or a proton near the chiral center of the substrate).
-
Calculation: The diastereomers will show split peaks (chemical shift non-equivalence,
). Integrate the two peaks ( and ).
Diagram 2: Analytical Workflow
Caption: Standard operating procedure for chiral derivatization and analysis.
Handling, Stability & Safety
Moisture Sensitivity (Critical)
Isocyanates react rapidly with water to form carbamic acids, which spontaneously decarboxylate to amines. These amines then react with the remaining isocyanate to form symmetric ureas (white precipitates).
-
Storage: Store at 2–8°C under Argon or Nitrogen.
-
Handling: Always syringe from a septa-sealed bottle. Do not pour.
Toxicity Profile
-
Sensitizer: Isocyanates are potent respiratory and skin sensitizers. Inhalation can cause asthma-like symptoms.[2][3]
-
Lachrymator: Vapors are irritating to eyes and mucous membranes.
-
PPE: Double nitrile gloves, safety goggles, and always work inside a fume hood.
References
-
Sigma-Aldrich. Phenyl Isocyanate Safety Data Sheet (SDS). (General isocyanate safety and handling protocols).
-
Ilisz, I., et al. (2008).[4] Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis.[4]
-
Kleidernigg, O.P., et al. (1996).[4] Synthesis and application of isocyanates as chiral derivatizing agents. (Mechanistic foundation of isocyanate-based resolution).
-
National Institute of Standards and Technology (NIST). Isocyanate Reaction Thermochemistry.
